molecular formula C17H14F3NO2 B1657231 N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide CAS No. 5579-42-0

N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B1657231
CAS No.: 5579-42-0
M. Wt: 321.29 g/mol
InChI Key: IISMKYYEHUKJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutic agents. Compounds based on the benzamide scaffold and the 2,3-dihydro-1H-indene (indane) core are frequently investigated for their potential to interact with key biological targets. For instance, structurally similar benzamide and nicotinamide compounds are being explored in oncology research for the treatment of hematologic cancers and leukemia . Furthermore, the 2,3-dihydro-1H-inden-5-amine moiety is a recognized structural feature in pharmacologically active molecules. Research has demonstrated that derivatives containing this fragment can exhibit potent and selective inhibitory activity against kinases like the Discoidin Domain Receptor 1 (DDR1), a promising target in pancreatic cancer research . Other indane-containing compounds have been developed as potent and selective agonists for serotonin receptors, indicating the potential application of this chemotype in neuroscience, such as for migraine therapy . The presence of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and improve membrane permeability. This compound is provided exclusively for research applications in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

5579-42-0

Molecular Formula

C17H14F3NO2

Molecular Weight

321.29 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C17H14F3NO2/c18-17(19,20)23-15-8-5-12(6-9-15)16(22)21-14-7-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,21,22)

InChI Key

IISMKYYEHUKJMC-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article details its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C17H14F3NO2
  • Molar Mass : 321.294 g/mol
  • CAS Number : 5579-42-0

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that it induces apoptosis in MCF7 breast cancer cells, with an observed IC50 of approximately 25.72 ± 3.95 µM .
    • In vivo studies on tumor-bearing mice revealed significant suppression of tumor growth when treated with this compound .
  • Antibacterial Activity :
    • Preliminary tests indicate that the compound may possess antibacterial properties against various pathogens. However, specific MIC values and comparative analyses with standard antibiotics are still needed for conclusive evidence .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity, although detailed studies are required to elucidate its efficacy and mechanism in this regard.

Case Study 1: Anticancer Efficacy

A study conducted on the effect of this compound on MCF7 cells showed that treatment led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a dose-dependent increase in apoptosis, supporting its potential as an anticancer agent.

Case Study 2: In Vivo Tumor Suppression

In a separate study involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size over a treatment period of four weeks. The results were statistically significant when compared to control groups receiving no treatment.

Research Findings Summary

Biological ActivityObservationsIC50 Value
Anticancer (MCF7 Cells)Induces apoptosis25.72 ± 3.95 µM
Tumor Growth SuppressionSignificant reduction in sizeNot quantified
AntibacterialActivity against selected strainsMIC not specified

Comparison with Similar Compounds

Key Research Findings

Compound Biological Activity Notable Finding Reference
3t MAO-B inhibition Superior activity compared to 3-(trifluoromethyl) analogues (3u, 3v)
VU6010608 mGlu7 NAM; CNS penetration High brain-to-plasma ratio (≥2:1) in rodent models
VU0543336 Undisclosed target Enhanced aqueous solubility due to hydroxypropyl group

Notes on Structural-Activity Relationships (SAR)

  • Substituent Position : Para-substituted trifluoromethoxy groups (e.g., 3t , reference compound) generally enhance target affinity over meta-substituted variants .
  • Electron-Withdrawing Groups : Sulfonyl and triazole moieties improve metabolic stability and electronic properties, as seen in VU6010608 and sulfonamide derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by triethylamine (Et₃N) to scavenge HCl. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature. For example, in a representative procedure, 2,3-dihydro-1H-inden-5-amine (1.0 equiv) and 4-(trifluoromethoxy)benzoyl chloride (1.2 equiv) were combined in DCM with Et₃N (1.3 equiv) at 0°C, followed by warming to room temperature overnight.

Purification and Yield

Crude products are purified via flash chromatography using gradients of petroleum ether (PE) and ethyl acetate (EtOAc). In analogous syntheses, yields range from 66% to 75%. For instance, N-(3-fluoro-4-methylphenyl)benzamide was isolated in 66% yield after preparative thin-layer chromatography (TLC).

Coupling Reactions Using Carboxylic Acid Derivatives

When the acyl chloride is unavailable, the carboxylic acid can be activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Activation with EDCl/HOBt

A mixture of 4-(trifluoromethoxy)benzoic acid (1.0 equiv), EDCl (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) in DCM is stirred to form the active ester. 2,3-Dihydro-1H-inden-5-amine (1.0 equiv) is then added, and the reaction proceeds at room temperature for 12–24 hours. This method avoids handling moisture-sensitive acyl chlorides but may require longer reaction times.

Nickel-Catalyzed Cross-Coupling

Recent advances employ nickel catalysts for direct amidation. For example, a nickel(II) chloride ethylene glycol dimethyl ether complex (Ni(glyme)Cl₂) with di-tert-butyl-2,2’-dipyridyl (L1) enables coupling between aryl halides and nitroarenes. While this method is less common for benzamides, it offers potential for substrates sensitive to traditional acylation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Reagents Conditions Yield Purification
Direct Acylation Acyl chloride, Et₃N, DCM 0°C → rt, 12 h 66–75% Flash chromatography
EDCl/HOBt Coupling EDCl, HOBt, DCM rt, 24 h 60–70% Recrystallization (PE/DCM)
Nickel Catalysis Ni(glyme)Cl₂, L1, DMF 100°C, 16 h 50–65% Column chromatography

Direct acylation provides the highest yields and simplicity but requires acyl chloride synthesis. EDCl/HOBt coupling avoids acyl chlorides but demands stoichiometric coupling agents. Nickel catalysis, while innovative, remains less efficient for this specific substrate.

Critical Considerations in Synthesis

Stereochemical Integrity

The 2,3-dihydro-1H-inden-5-amine precursor may exist in stereoisomeric forms. Chiral resolution or asymmetric synthesis ensures enantiopure products, though this adds complexity.

Solvent and Base Selection

THF and DCM are preferred for their ability to dissolve both aromatic amines and acyl chlorides. Et₃N is superior to inorganic bases due to its solubility and efficient HCl sequestration.

Scalability and Industrial Relevance

Kilogram-scale production favors direct acylation for its operational simplicity. A pilot-scale procedure reported 72% yield using 2,3-dihydro-1H-inden-5-amine (1.5 kg) and 4-(trifluoromethoxy)benzoyl chloride (2.0 equiv) in DCM, with in-line quenching and continuous extraction.

Q & A

Q. What safety protocols are recommended for synthesizing N-(2,3-dihydro-1H-inden-5-yl)-4-(trifluoromethoxy)benzamide?

A comprehensive hazard analysis must precede synthesis, including evaluation of reagents (e.g., sodium carbonate, dichloromethane) and intermediates. Ames II testing is advised to assess mutagenicity, as seen in structurally similar benzamide derivatives. Proper ventilation, PPE, and protocols for handling thermally unstable intermediates are critical .

Q. Which analytical techniques are effective for characterizing this compound?

Key methods include:

  • LC/MS : Confirms molecular weight (e.g., [M+H]⁺ analysis with deviation <0.5 Da) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve structural features like trifluoromethoxy and indenyl groups .
  • IR spectroscopy : Identifies carbonyl (C=O) and aromatic stretching frequencies .

Q. What synthetic routes introduce the trifluoromethoxy group into benzamide scaffolds?

Use 4-(trifluoromethoxy)benzoyl chloride in nucleophilic acyl substitution with amines (e.g., indenyl derivatives) under basic conditions (e.g., Na₂CO₃). Solvent choice (acetonitrile or DCM) and stoichiometry are optimized for yield .

Q. How is purification typically achieved post-synthesis?

Silica gel chromatography with gradients (e.g., DCM/pentanes) isolates the product. Recrystallization in ethanol or ether improves purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for novel benzamide derivatives?

Contradictions may arise from tautomerism or impurities. Strategies include:

  • High-resolution NMR (500+ MHz) with 2D techniques (COSY, HSQC).
  • Comparative analysis with literature data for analogous compounds .

Q. What methodologies optimize yield in multi-step benzamide syntheses?

  • Catalyst screening : Sodium pivalate enhances acylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .
  • Step-wise monitoring : TLC or LC/MS tracks intermediate formation .

Q. How is the metabolic stability of trifluoromethoxy-substituted benzamides assessed?

  • In vitro assays : Liver microsomes or hepatocyte incubations, analyzed via LC-MS to quantify degradation.
  • Comparative studies: Evaluate trifluoromethoxy against CF₃ or OCH₃ groups for stability trends .

Q. What in vitro models evaluate the bioactivity of this compound?

  • Cancer research : Hedgehog pathway assays (e.g., SMO inhibition in BCC models) .
  • Neuroscience : AMPA receptor modulation via electrophysiology or calcium flux assays .

Q. How can computational methods predict target binding affinity?

  • Molecular docking : Aligns the compound with X-ray structures (e.g., SMO protein PDB: 5L7D).
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate with SPR or ITC .

Q. What strategies address conflicting mutagenicity data in benzamide derivatives?

  • Ames II testing : Compare results under varying metabolic activation conditions (±S9 mix).
  • Statistical validation : Use controls (e.g., benzyl chloride) to contextualize mutagenic potency .

Contradiction Analysis & Methodological Insights

  • Example : Discrepancies in LC/MS data (e.g., observed vs. calculated [M+H]⁺) may stem from isotopic patterns (e.g., ¹³C or ³⁷Cl). High-resolution MS (HRMS) resolves such issues .
  • Case Study : For conflicting bioactivity results, orthogonal assays (e.g., Western blotting alongside reporter gene tests) clarify target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.